REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][C:4]=1[CH3:16].[OH-].[Na+].[CH2:19](O)[CH3:20]>OS(O)(=O)=O.O>[CH2:19]([O:13][C:12](=[O:14])[CH2:11][CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([CH3:16])[CH:5]=1)=[O:15])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
21.75 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 3 days
|
Duration
|
3 d
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC(=O)C1=CC(=C(C=C1)OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |